molecular formula C11H10N2O2 B8387240 5,8-Dimethyl-6-nitroquinoline

5,8-Dimethyl-6-nitroquinoline

Cat. No.: B8387240
M. Wt: 202.21 g/mol
InChI Key: HHQCEAWTVQAHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dimethyl-6-nitroquinoline is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5,8-dimethyl-6-nitroquinoline

InChI

InChI=1S/C11H10N2O2/c1-7-6-10(13(14)15)8(2)9-4-3-5-12-11(7)9/h3-6H,1-2H3

InChI Key

HHQCEAWTVQAHQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,8-dimethylquinoline (1.25 g), in a 250 mL round bottom flask is cooled to 0° C. in an ice-NaCl bath under argon. Concentrated sulfuric acid (50 mL) is added slowly via addition funnel so that the internal temperature does not exceed 5° C. The solution is allowed to stir a few minutes then cooled to -15° C. in an ethylene glycol-dry ice bath. Nitric acid (1.7 mL, 69-71%) in sulfuric acid (50 mL) is added dropwise (via syringe) at such a rate that the reaction temperature does not exceed -3° C. After 10 minutes, the reaction is poured into a beaker of ice and basified slowly to pH 10 by the addition of ammonium hydroxide solution (28-30%). The product is extracted with ethyl acetate (3×500 mL). The organic layer is dried over MgSO4, filtered, and rotary evaporated to yield crude product (2.6 g) which is flash chromatographed on silica gel eluting with 15% ethyl acetate/hexane. Compound-containing fractions are combined and rotary evaporated to yield 5,8-dimethyl-6-nitroquinoline.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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